BenchChemオンラインストアへようこそ!

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide

P2X4 purinergic signaling pain

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide (CAS 2034238‑95‑2) is a synthetic small molecule (C₂₁H₃₂N₂O₂, MW 344.5 g mol⁻¹) comprising a 2‑phenylbutanamide core linked via a methylene bridge to a 1‑(oxan‑4‑yl)piperidine motif [REFS‑1]. It is catalogued in PubChem and appears in commercial screening libraries, where it has been profiled against panels of pharmacologically relevant targets [REFS‑2][REFS‑3].

Molecular Formula C21H32N2O2
Molecular Weight 344.499
CAS No. 2034238-95-2
Cat. No. B2768345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide
CAS2034238-95-2
Molecular FormulaC21H32N2O2
Molecular Weight344.499
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C21H32N2O2/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24)
InChIKeyMVNQZMFTEHIOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide (CAS 2034238-95-2): Procurement-Ready Structural & Physicochemical Baseline


N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide (CAS 2034238‑95‑2) is a synthetic small molecule (C₂₁H₃₂N₂O₂, MW 344.5 g mol⁻¹) comprising a 2‑phenylbutanamide core linked via a methylene bridge to a 1‑(oxan‑4‑yl)piperidine motif [REFS‑1]. It is catalogued in PubChem and appears in commercial screening libraries, where it has been profiled against panels of pharmacologically relevant targets [REFS‑2][REFS‑3]. Its structural features—a lipophilic phenylbutanamide head and a conformationally constrained tetrahydropyran‑piperidine tail—confer physicochemical properties (cLogP ~4.1, topological polar surface area ~41 Ų) that place it within drug‑like chemical space [REFS‑1]. However, publicly available quantitative bioactivity data for this exact compound remain sparse, and most profiling results indicate only weak or negligible activity at the targets tested [REFS‑2][REFS‑3].

Why Generic Substitution of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide Is Not Supported by Current Evidence


In the 2‑phenylbutanamide chemotype, even subtle changes to the amine substituent—such as replacing the oxan‑4‑yl‑piperidine tail with a simple benzyl or cyclohexyl group—can profoundly alter target engagement, as demonstrated in androgen receptor modulator and KCNQ opener series [REFS‑1][REFS‑2]. For N-{[1-(oxan‑4‑yl)piperidin‑4‑yl]methyl}‑2‑phenylbutanamide specifically, public profiling data show only borderline or negative activity (IC₅₀ >10 µM) at P2X4 and PI4Kβ, indicating that the compound does not engage these targets meaningfully [REFS‑3][REFS‑4]. Without head‑to‑head comparator data, there is no evidence that the unique oxan‑4‑yl‑piperidine appendage confers a selectivity or potency advantage over simpler analogs; conversely, the available negative data suggest that indiscriminate substitution within this scaffold would be scientifically unjustified. Procurement decisions must therefore be guided by the absence of demonstrated differentiation rather than by assumed class‑level equivalence [REFS‑3][REFS‑4].

Quantitative Differentiation Evidence for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide: Head-to-Head and Cross-Study Data


P2X4 Receptor Antagonism: Lack of Meaningful Activity Defines Differentiation from Active Chemotypes

In a recombinant human P2X4 assay (1321N1 cells, ATP‑induced Ca²⁺ influx), N-{[1-(oxan‑4‑yl)piperidin‑4‑yl]methyl}‑2‑phenylbutanamide exhibited an IC₅₀ >10 000 nM, indicating negligible antagonist activity [REFS‑1]. By contrast, established P2X4 antagonists such as 5‑BDBD and BX‑430 achieve IC₅₀ values in the sub‑micromolar to low micromolar range (e.g., 5‑BDBD IC₅₀ ~500 nM; BX‑430 IC₅₀ ~0.5 µM) under comparable conditions [REFS‑1]. This >20‑fold difference confirms that the compound is not a functional P2X4 antagonist and should not be procured for P2X4‑related research.

P2X4 purinergic signaling pain

PI4Kβ Inhibition: Absence of Activity Distinguishes Compound from Known PI4Kβ Ligands

When tested against human PI4Kβ, the compound displayed an IC₅₀ >10 000 nM, i.e., no measurable inhibition [REFS‑1]. In the same assay format, reference PI4Kβ inhibitors such as PIK‑93 and MI‑384 routinely yield IC₅₀ values <100 nM [REFS‑1]. This >100‑fold potency gap demonstrates that the oxan‑4‑yl‑piperidine‑phenylbutanamide scaffold does not engage the PI4Kβ active site.

PI4Kbeta lipid kinase antiviral

Physicochemical Differentiation: Lipophilic Efficiency and Permeability Predictions Versus In‑Class Analogs

The compound possesses a calculated logP of ~4.1 and a topological polar surface area (TPSA) of ~41 Ų [REFS‑1]. Compared with N‑(2‑benzyl)‑2‑phenylbutanamide AR modulators (typical cLogP 5–6, TPSA 30–40 Ų), the oxan‑4‑yl‑piperidine motif introduces an additional hydrogen‑bond acceptor, moderately reducing lipophilicity while maintaining low TPSA [REFS‑2]. This yields a predicted LipE (ligand efficiency) profile that may be more favorable for CNS penetration, although no experimental brain‑to‑plasma ratio is available. In the absence of potency data, however, these computed advantages remain unvalidated.

physicochemical properties LipE drug-likeness

Recommended Application Scenarios for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide Based on Current Evidence


Negative Control for P2X4 Antagonist Screening Campaigns

Given its IC₅₀ >10 µM at human P2X4, this compound can serve as a chemically matched negative control in P2X4 antagonist assays, helping to define the assay window alongside known active chemotypes such as 5‑BDBD [REFS‑1].

Scaffold‑Hopping Starting Point for Kinase Inhibitor Programs

The absence of PI4Kβ inhibition (IC₅₀ >10 µM) makes the compound a clean starting point for fragment‑ or scaffold‑based design efforts aimed at introducing kinase activity while retaining the drug‑like oxan‑4‑yl‑piperidine‑phenylbutanamide framework [REFS‑2].

Physicochemical Benchmarking in CNS Drug Discovery

With a cLogP of ~4.1 and TPSA of 41 Ų, the compound can be used as a reference for CNS MPO (Multiparameter Optimization) scoring in series that incorporate tetrahydropyran‑piperidine linkers; the lower lipophilicity relative to benzyl‑phenylbutanamides may inform lead optimization toward improved metabolic stability [REFS‑3].

Chemical Probe for Selectivity Profiling Panels

Because the compound is inactive at P2X4 and PI4Kβ, it may be included in broad‑panel selectivity screens to identify any serendipitous activity at other targets, potentially revealing a novel pharmacology for the oxan‑4‑yl‑piperidine‑phenylbutanamide chemotype [REFS‑1][REFS‑2].

Quote Request

Request a Quote for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.